One study, published in 2002, investigated TH-BdA as a potential agonist for the 5-hydroxytryptamine 2C receptor (5HT2C receptor) []. This receptor plays a role in various physiological processes, including central nervous system function and cardiovascular regulation. The study found that TH-BdA demonstrated weak to moderate binding affinity for the 5HT2C receptor, suggesting it might act as an agonist. However, further research indicated minimal activity in vivo (in living organisms) [].
Beyond its potential interaction with the 5HT2C receptor, TH-BdA has been investigated for other properties, including:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a bicyclic compound characterized by its fused benzene and azepine rings. Its molecular formula is and it has a molar mass of approximately 147.22 g/mol . The compound exhibits a unique structure that contributes to its interesting chemical and biological properties. It is classified under the category of azepines, which are seven-membered nitrogen-containing heterocycles.
Due to limited availability of THBA, specific safety information is not extensively documented. However, as a derivative of benzodiazepines, it is prudent to exercise caution when handling it, as benzodiazepines can have various hazards including acute toxicity and central nervous system depression [].
The reactivity of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine can be attributed to its nitrogen atom and the presence of double bonds in the adjacent rings. Key reactions include:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine has shown potential biological activities, particularly as an agonist for serotonin receptors such as 5-HT2C . This receptor interaction suggests possible applications in treating mood disorders and other neurological conditions. Additionally, it has been noted for its activity on muscarinic receptors, which are implicated in various physiological functions including cognition and memory .
Several synthetic routes have been developed for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine:
The unique properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine make it valuable in various fields:
Research on the interactions of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine with biological targets has indicated significant binding affinity towards serotonin receptors and muscarinic receptors. These interactions are critical for understanding its pharmacological potential and guiding further research into therapeutic applications .
Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 2-Amino-1H-benzodiazepine | Benzodiazepine | Known for anxiolytic effects; different nitrogen positioning. |
| 1H-indole-2-carboxylic acid | Indole derivative | Exhibits different receptor affinity; primarily involved in metabolic pathways. |
| 2-Methyl-2H-indazole | Indazole derivative | Displays anti-inflammatory properties; lacks azepine structure. |
The primary distinction lies in the unique bicyclic structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine which enhances its interaction with specific receptors compared to other similar compounds .
This comprehensive overview encapsulates the essential characteristics and significance of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine in both chemical and biological contexts.
Solid-phase synthesis has emerged as a powerful tool for constructing 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives, particularly for combinatorial chemistry and drug discovery.
A notable strategy involves immobilizing 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffolds on acid-labile FMPB-AM resin. Subsequent functionalization via acylation, sulfonation, and cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enables the generation of di- and trisubstituted derivatives. For example, pilot libraries synthesized through this method achieved >90% purity, as validated by LC/MS and NMR.
Wang resin-immobilized allylglycine derivatives have also been employed. Mitsunobu alkylation with phenylalkynols yields intermediates for ring-closing enyne metathesis (RCEM) using Grubbs catalysts, forming tetrahydrobenzo[d]azepine cores. Post-cyclization modifications, such as [4 + 2] cycloadditions, further diversify the scaffold.
Reductive cyclization offers atom-economical routes to 2,3,4,5-tetrahydro-1H-benzo[d]azepines, often leveraging transition-metal catalysts.
Enantioenriched 1-benzazepines are accessible via copper-catalyzed intramolecular reductive coupling of (E)-dienyl arenes with tethered ketimines. Using chiral bisphosphine ligands (e.g., Segphos), this method achieves >95% enantiomeric excess (ee) and 80–95% yields.
FeCl3-mediated silyl aza-Prins cyclization of 1-amino-3-triphenylsilyl-4-pentenes with aldehydes produces tetrahydroazepines. Optimized conditions (−20°C, 1.3 equiv FeCl3) afford 72% yield with minimal pyrrolidine byproducts.
| Method | Catalyst | Yield (%) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Copper-catalyzed coupling | Cu/(R)-Segphos | 80–95 | >95% | |
| Silyl aza-Prins | FeCl3 | 49–72 | N/A | |
| Grubbs RCM | Ru carbene | 58–81 | N/A |
While industrial protocols are less documented, scalable adaptations of laboratory methods have been proposed.
Traditional routes involve Dieckmann condensation of δ-keto esters to form benzo[d]azepin-5-ones, followed by reductive amination. Though step-intensive, this approach benefits from established infrastructure for ketone reductions.
A three-step waste-free synthesis from lignin-derived monomers (e.g., dihydroconiferyl alcohol) uses deep eutectic solvents (DES) and cyclopropane methyl ether (CPME). This method achieves 46% overall yield while avoiding toxic reagents.
Current literature does not provide direct evidence of anticonvulsant properties for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. However, its structural similarity to benzodiazepine derivatives suggests potential indirect mechanisms. For example, modulation of GABAergic signaling—a common pathway for anticonvulsants—could theoretically occur through allosteric interactions with GABA receptors. Further studies are required to validate this hypothesis.
The compound’s high dopamine D3 receptor affinity positions it as a candidate for treating CNS disorders such as schizophrenia or addiction. Dopamine D3 antagonism is associated with reduced drug-seeking behavior in preclinical models [2], though clinical applications remain exploratory.
6-substituted derivatives of this compound demonstrate 5-HT2C receptor agonism, a mechanism linked to appetite suppression and mood regulation [4]. The absence of significant activity at 5-HT2A/B receptors reduces risks of hallucinations or cardiovascular side effects, making these derivatives promising for obesity or anxiety disorders.
No studies have reported muscarinic acetylcholine receptor (mAChR) activity for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. Its pharmacological profile remains distinct from muscarinic ligands, which typically feature quaternary ammonium groups absent in this structure.
Table 2: Serotonergic Modulation by 6-Substituted Derivatives
| Substituent Position | Receptor Activity | Functional Outcome |
|---|---|---|
| 6-position | 5-HT2C agonist [4] | Appetite suppression |
The structure-activity relationship analysis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine reveals complex interactions between molecular structure and biological activity, with specific structural determinants governing receptor binding affinity, substituent effects on bioactivity, and conformational constraints affecting bioavailability.
The receptor binding affinity of 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives is primarily governed by specific structural features that interact with distinct binding sites on target receptors. Electronic properties serve as the primary modulators of both receptor recognition and activation, rather than purely structural characteristics [1]. The benzodiazepine binding site consists of critical hydrogen bond donor and acceptor regions, with two anchoring hydrogen bond-acceptor sites and lipophilic regions that determine binding orientation and affinity [1].
Position 7 substituents demonstrate the most dramatic effects on binding affinity, with halogen substitutions showing superior activity in the rank order of bromine equals chlorine, significantly greater than methyl, greater than hydrogen, greater than hydroxyl groups, spanning a remarkable 2000-fold range in receptor affinity [2]. This position critically influences selectivity for dopamine D1 receptors over D2 receptors, making it a key determinant for subtype-selective ligand design [2]. Position 3 methylation provides moderate increases in D1 receptor affinity, though with less selectivity impact compared to position 7 modifications [2].
The carbonyl group at position 2 represents an essential structural requirement for receptor interaction, serving as a proton-accepting group that interacts with receptor histidine residues acting as proton donors to facilitate ligand binding [3]. This interaction is universal across benzodiazepine derivatives and represents a fundamental pharmacophoric requirement. The nitrogen at position 4 is similarly required for biological activity, though derivatives having the carbon-nitrogen double bond reduced show decreased benzodiazepine receptor affinity, with subsequent reoxidation in the body restoring activity [3].
Phenyl ring orientation significantly affects binding, with an orthogonal arrangement between the phenyl ring and benzene ring being optimal, though deviations of up to 30 degrees from the preferred rotamer still maintain reasonable activity [4]. The most probable receptor-bound conformation involves a chair conformation with an equatorial phenyl ring positioning [4].
Substituent modifications across different positions of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold produce distinct effects on bioactivity through various mechanisms. Position 1 substitutions with small alkyl groups provide optimal activity, with methyl groups being preferred over ethyl groups, and larger substituents significantly decreasing activity due to steric constraints within the binding pocket [3]. Many N-alkyl side chains do not decrease benzodiazepine receptor affinity, indicating flexibility in this region for molecular modifications [3].
Position 5 phenyl ring substitutions demonstrate interesting structure-activity relationships, where the aromatic ring is not absolutely required for binding to benzodiazepine receptors in vitro, but contributes favorable hydrophobic or steric interactions that enhance receptor binding [3]. Substitution at the para position is unfavorable for activity, while ortho substitution does not significantly detract from agonist activity [3]. The relationship between ring A (phenyl) and the core benzazepine structure influences overall binding characteristics.
Halogen substitutions at position 7 markedly increase both activity and binding affinity, with electronegative groups such as chlorine or bromine providing substantial enhancement [3]. These substituents likely interact with lipophilic regions of receptor binding sites through electronic effects that stabilize the ligand-receptor complex [5]. Position 8 hydroxyl substitutions maintain comparable potency to non-hydroxylated analogues but result in faster excretion, indicating the potential for prodrug approaches through esterification without loss of activity [3].
Annelation of additional electron-rich rings, such as triazole rings in alprazolam or imidazole rings in midazolam, to the 1,2 bond of the diazepine ring results in pharmacologically active benzodiazepine derivatives with high affinity to benzodiazepine receptors [3]. These modifications enhance receptor recognition through additional electron density and specific binding interactions.
Methoxy substituents can significantly affect conformational preferences, with compounds like 3-methoxy derivatives showing substantial populations of twist-boat conformations in addition to preferred chair forms, contributing approximately 10 percent to conformational equilibria [6]. This conformational destabilization can impact binding affinity and selectivity profiles.
Conformational analysis reveals that 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives adopt specific preferred conformations that significantly influence their biological activity and pharmacokinetic properties. Molecular mechanics calculations demonstrate that the most probable receptor-bound conformation involves a chair conformation with an equatorial phenyl ring and, in the case of N-methylated derivatives like SCH 23390, an equatorial N-methyl group [4].
The seven-membered azepine ring provides greater conformational flexibility compared to six-membered rings, allowing for multiple accessible conformations including chair and twist-boat forms [6]. While unsubstituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine exists solely in chair conformations, substituents can significantly alter this preference. For example, 3-methoxy derivatives show conformational equilibria with chair axial to chair equatorial to twist-boat ratios of 70:20:10, while 3,3-dimethyl derivatives show chair to twist-boat ratios of 90:10 [6].
Atropisomerism, resulting from restricted rotation around aromatic carbon-nitrogen bonds, plays a crucial role in biological activity [7]. Studies on benzothienoazepine respiratory syncytial virus inhibitors demonstrate that incorporation of substituents at specific positions influences conformational dynamics so profoundly that absolute configuration determines which unique atropisomer is obtained, with one atropisomer being potently active while the other is essentially inert [7].
The twist-boat conformation of tetrahydro compounds is more stable than chair conformations in certain benzazepine systems, particularly benzothiazepines, differing from typical benzodiazepine preferences [8]. This conformational preference can be exploited for designing compounds with specific receptor selectivity profiles.
Deuteration effects on pharmacokinetic and metabolic profiles represent an important consideration for bioavailability optimization [9]. Deuterium labeling can alter the metabolic stability of these compounds, potentially improving oral bioavailability through reduced first-pass metabolism effects.
Bioavailability factors significantly impact the clinical utility of benzazepine derivatives. Oral formulations undergo hepatic metabolism through first-pass effects, reducing bioavailability compared to sublingual, intramuscular, or intravenous administration routes [10]. The extent of first-pass metabolism varies significantly among different benzazepine derivatives, with some compounds like alprazolam retaining favorable pharmacokinetic profiles with only 20 percent reduction in bioavailability, while others like midazolam experience dramatic 50 percent reductions due to extensive hepatic metabolism [10].
Metabolite formation represents another critical aspect of bioavailability, as many benzazepine derivatives produce active metabolites that extend duration of action. For example, diazepam metabolizes into nordiazepam, temazepam, and oxazepam before excretion, while compounds like midazolam produce no active metabolites, resulting in more predictable pharmacokinetic profiles [10]. The formation of active metabolites is particularly important in elderly patients, where elimination half-lives are approximately twice as long compared to younger individuals [10].
Corrosive;Irritant